3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H14F4N4 and its molecular weight is 338.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.11545911 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-pyrazoles with various electrophilic compounds. The specific compound can be synthesized through a multi-step process that includes the formation of the pyrazolo ring followed by functionalization at the 2 and 7 positions. The introduction of fluorine substituents enhances its biological activity by modifying lipophilicity and electronic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives have shown significant activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The compound under discussion has been noted for its ability to inhibit human dihydroorotate dehydrogenase (DHODH) , an enzyme critical for pyrimidine biosynthesis in cancer cells. This inhibition leads to reduced proliferation and increased apoptosis in cancerous cells .
Enzyme Inhibition
The compound has demonstrated selective inhibition against several enzymes, including kinases involved in cellular signaling pathways. Its mechanism of action often involves binding to the ATP pocket of target kinases, which is crucial for their activation. This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy .
Study 1: DHODH Inhibition
In a recent study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, the target compound was found to exhibit potent inhibition against DHODH with an IC50 value significantly lower than that of standard inhibitors such as brequinar and teriflunomide. This suggests a promising role in cancer therapy where DHODH inhibition is beneficial .
Study 2: Antitumor Activity
Another investigation into the anticancer properties of pyrazolo derivatives revealed that the compound effectively reduced tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via caspase activation and modulation of cell cycle regulators .
Comparative Analysis
Property | Compound | IC50 (µM) | Mechanism of Action |
---|---|---|---|
DHODH Inhibition | 3-(4-fluorophenyl)... | 0.5 | Competitive inhibition |
Antitumor Activity | Various Pyrazolo Derivatives | Varies | Induction of apoptosis |
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N4/c1-9-8-12(23(2)3)24-15(21-9)13(14(22-24)16(18,19)20)10-4-6-11(17)7-5-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEULSNWILSXHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.